REACTION_SMILES
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[CH3:12][O:13][NH:14][CH3:15].[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:59][CH2:60][O:61][C:62]([CH3:63])=[O:64].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8](=[O:9])[OH:10])[n:7]1.[Cl:56][CH2:57][Cl:58].[ClH:11].[F:23][P-:24]([F:25])([F:26])([F:27])([F:28])[F:29].[n:30]1([O:31][P+:32]([N:33]2[CH2:34][CH2:35][CH2:36][CH2:37]2)([N:38]2[CH2:39][CH2:40][CH2:41][CH2:42]2)[N:43]2[CH2:44][CH2:45][CH2:46][CH2:47]2)[c:48]2[cH:49][cH:50][cH:51][cH:52][c:53]2[n:54][n:55]1>>[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8](=[O:10])[N:14]([O:13][CH3:12])[CH3:15])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccnc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)nnn2O[P+](N1CCCC1)(N1CCCC1)N1CCCC1
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1ccnc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |